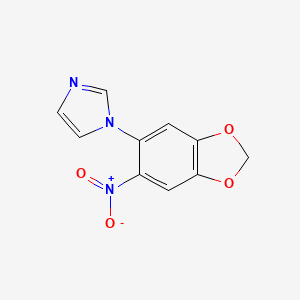

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole

Description

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring linked to a 6-nitro-substituted 1,3-benzodioxole moiety. The benzodioxole group consists of a benzene ring fused with two oxygen atoms in a dioxolane configuration, while the nitro group at the 6-position introduces strong electron-withdrawing effects.

The compound’s synthesis likely involves coupling reactions between nitro-substituted benzodioxole precursors and imidazole derivatives, analogous to methods reported for related structures (e.g., ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate, which employs nucleophilic substitution or Suzuki-Miyaura coupling) . Characterization techniques such as NMR, IR, and HRMS are standard for verifying its structure .

Properties

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-13(15)8-4-10-9(16-6-17-10)3-7(8)12-2-1-11-5-12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBZTWZMOGNBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N3C=CN=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole typically involves the nitration of 1,3-benzodioxole followed by the formation of the imidazole ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to cyclization with formamide or other suitable reagents to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole exhibits a range of biological activities, including:

- Enzyme Inhibition : The compound can inhibit various enzymes, making it a candidate for drug development.

- Photolabile Protecting Group : It serves as a "caged" molecule that can release active compounds upon light exposure, allowing for controlled biological activity.

Drug Development

The dual functionality of the imidazole and nitrobenzodioxole moieties enhances the compound's potential as a lead structure in drug discovery. Its ability to interact with biological targets suggests applications in:

- Anticancer Agents : Studies show that compounds with similar structures can sensitize tumors to radiation therapy.

- Antimicrobial Agents : The imidazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

Chemical Biology

In chemical biology, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole is utilized for:

- Targeted Drug Delivery : By modifying the compound's structure, it can be used to deliver drugs specifically to target cells or tissues.

- Biochemical Probes : The compound can serve as a probe to study biological processes through its binding affinities with various biomolecules.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of specific enzymes by 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole. The results indicated significant inhibition of enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in diseases where enzyme dysregulation occurs.

Case Study 2: Photolabile Applications

Research demonstrated the effectiveness of this compound as a photolabile protecting group in biochemical assays. When exposed to light, it released the active form of a drug at specific sites, showcasing its utility in controlled drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Compounds for Comparison

Key Observations :

Nitro Group Positioning :

- The target compound’s nitro group on the benzodioxole ring distinguishes it from 6-nitrobenzimidazole (nitro on benzimidazole) . This positioning may alter electronic properties, solubility, and target binding compared to fused-ring nitro derivatives.

- Nitroimidazoles (e.g., ) have nitro groups directly on the imidazole ring, which are critical for antiparasitic activity via radical formation under anaerobic conditions .

Benzodioxole vs. Benzimidazole Scaffolds: The benzodioxole moiety in the target compound may enhance metabolic stability compared to benzimidazoles, as the dioxolane ring resists oxidative degradation . Benzimidazoles (e.g., ) are renowned for broad bioactivity (antifungal, antiviral) due to their planar, aromatic structure, which facilitates DNA intercalation or enzyme inhibition .

Ester-functionalized analogues () demonstrate improved bioavailability, suggesting that carboxylate groups could be a strategic modification for the target compound .

Biological Activity

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a nitro-substituted benzodioxole moiety linked to an imidazole ring, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole can be represented as follows:

This structure features a benzodioxole group, characterized by two fused aromatic rings with ether linkages, and an imidazole ring which is a five-membered aromatic heterocycle containing two nitrogen atoms.

Research indicates that compounds containing both imidazole and benzodioxole moieties exhibit a range of biological activities. The mechanisms through which 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole exerts its effects include:

- Inhibition of Nitric Oxide Formation : Analogous compounds have shown potent inhibition of nitric oxide synthase (iNOS) activity, suggesting potential applications in treating conditions characterized by excessive nitric oxide production .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, indicating that 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole may possess similar effects .

Antimicrobial Properties

The antimicrobial activity of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole has been investigated through various studies. Notably, derivatives with similar structural motifs have shown effectiveness against bacteria such as Staphylococcus aureus and Candida albicans. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Nitroimidazole | S. aureus | < 1 µg/mL |

| Benzodioxole Derivatives | C. albicans | 3.9 µg/mL |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. It has been suggested that derivatives with imidazole rings can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on iNOS Inhibition : A study demonstrated that certain analogs effectively inhibited iNOS in human cell lines, leading to reduced nitric oxide production. This suggests that 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazole may similarly modulate nitric oxide levels in pathological conditions .

- Antimicrobial Efficacy : Another investigation focused on the synthesis and evaluation of imidazole derivatives against various microbial strains. The results indicated significant antibacterial and antifungal activities, reinforcing the potential utility of this compound in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.